Trimoxamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

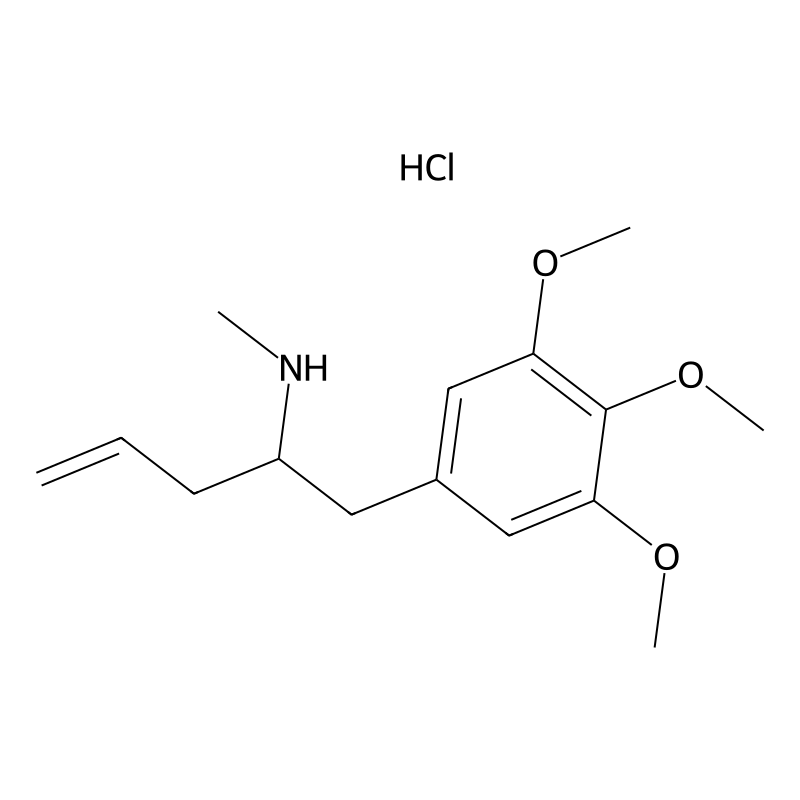

Trimoxamine hydrochloride is a chemical compound recognized for its antihypertensive properties. It is primarily utilized in research settings to explore its effects on blood pressure regulation and cardiovascular health. The compound's IUPAC name is N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine; hydrochloride, with a molecular formula of C15H24ClNO3 and a molecular weight of 301.81 g/mol .

- Oxidation: This process involves the addition of oxygen or the removal of hydrogen, commonly using oxidizing agents such as potassium permanganate and hydrogen peroxide.

- Reduction: In this reaction, hydrogen is added or oxygen is removed, typically employing reducing agents like lithium aluminum hydride and sodium borohydride.

- Substitution: This involves replacing one atom or group of atoms with another, often using halogens and nucleophiles as reagents .

The specific products formed from these reactions depend on the conditions and reagents utilized.

The biological activity of trimoxamine hydrochloride is primarily linked to its role as an antihypertensive agent. It functions by relaxing blood vessels, thereby decreasing vascular resistance and lowering blood pressure. The exact molecular mechanisms remain under investigation, but it is believed to interact with specific receptors in the cardiovascular system to exert its effects .

The synthesis of trimoxamine hydrochloride typically involves several steps, starting with the preparation of the base compound, trimoxamine. The process includes converting trimoxamine into its hydrochloride salt. While detailed synthetic routes are not widely published due to proprietary interests, it generally requires careful control of reaction conditions to ensure purity and yield .

Trimoxamine hydrochloride has several applications in various fields:

- Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

- Biology: Investigated for its antihypertensive properties and effects on biological systems.

- Medicine: Explored for potential therapeutic applications related to hypertension management.

- Industry: Employed in developing new chemical processes and synthesizing related compounds .

Interaction studies involving trimoxamine hydrochloride focus on its pharmacological effects and potential interactions with other drugs. Research indicates that it may influence vasoconstriction pathways, which could be relevant when combined with other antihypertensive medications or substances affecting cardiovascular function . Further studies are needed to fully understand these interactions.

Several compounds share similarities with trimoxamine hydrochloride in terms of structure and biological activity. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Propranolol | C16H21NO2 | A non-selective beta-blocker used for hypertension and anxiety. |

| Metoprolol | C15H25NO3 | A selective beta-1 blocker primarily used to treat high blood pressure and heart conditions. |

| Atenolol | C14H22N2O3 | A selective beta-1 blocker effective in treating hypertension and angina. |

Uniqueness of Trimoxamine Hydrochloride

Trimoxamine hydrochloride stands out due to its unique mechanism of action that specifically targets vascular resistance without significantly affecting heart rate, which differentiates it from other antihypertensive agents like propranolol or metoprolol that primarily act through beta-receptor blockade . Its distinct chemical structure also contributes to its specific pharmacological profile, making it a valuable subject for further research in cardiovascular therapeutics.

Trimoxamine hydrochloride was first synthesized in the mid-20th century during efforts to develop novel antihypertensive agents. Its discovery emerged from structural modifications of phenethylamine derivatives, aiming to enhance vascular selectivity. Early research focused on its ability to reduce blood pressure through vasodilation mechanisms. The compound was later assigned the United States Adopted Name (USAN) Trimoxamine hydrochloride and granted the CAS registry number 7082-27-1. Initial pharmacological studies in the 1960s highlighted its hypotensive activity in animal models, leading to its classification as a therapeutic candidate for cardiovascular diseases.

Classification in Chemical Taxonomy

Trimoxamine hydrochloride belongs to the following chemical and pharmacological categories:

| Category | Classification |

|---|---|

| Chemical Class | Substituted phenethylamine derivative |

| Structural Family | Arylalkylamines with methoxy and alkenyl substituents |

| Pharmacological Activity | Antihypertensive agent targeting vascular smooth muscle receptors |

| Synthesis Origin | Fully synthetic compound; no natural analogs identified |

Key structural features include:

- A 3,4,5-trimethoxyphenyl group linked to a pent-4-en-2-amine backbone.

- A methyl group on the amine nitrogen and a hydrochloride salt for solubility.

Nomenclature and Identification Parameters

Systematic Nomenclature

- IUPAC Name: N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine hydrochloride.

- CAS Registry Number: 7082-27-1.

Spectroscopic and Physicochemical Data

Analytical Methods:

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H and ¹³C spectra).

Pharmaceutical Research Significance

Trimoxamine hydrochloride has been pivotal in:

- Mechanistic Studies: Elucidating the role of α-adrenergic receptor modulation in vascular tone regulation.

- Structure-Activity Relationships (SAR):

- Preclinical Models: Serving as a reference compound in hypertension research to compare newer antihypertensives like beta-blockers and ACE inhibitors.

Synthetic Pathways

A representative synthesis involves:

- Friedel-Crafts Acylation: Introducing the trimethoxyphenyl group to a pentenylamine precursor.

- N-Methylation: Using methyl iodide or reductive amination.

- Salt Formation: Reaction with hydrochloric acid to improve stability.

Comparative Pharmacological Data

| Parameter | Trimoxamine Hydrochloride | Propranolol |

|---|---|---|

| Primary Target | Vascular α-receptors | β-Adrenergic receptors |

| Bioavailability | Moderate (40–60%) | High (>90%) |

| Research Applications | Hypertension mechanisms | Arrhythmia management |

This compound remains a tool for exploring vasodilatory pathways without direct clinical use today.

The synthesis of trimoxamine hydrochloride can be accomplished through several established synthetic pathways, each offering distinct advantages in terms of yield, selectivity, and scalability. The primary conventional synthesis routes involve the strategic construction of the N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine framework through carefully orchestrated multi-step sequences [2].

Route A: Reductive Amination Approach

The most widely employed synthetic route utilizes reductive amination as the key bond-forming reaction. This approach begins with 3,4,5-trimethoxybenzaldehyde as the starting material, which undergoes condensation with N-methylpentylamine under carefully controlled conditions [3] [4]. The resulting imine intermediate is subsequently reduced using sodium borohydride in methanol at temperatures maintained between 0-5°C for 4-6 hours. This methodology consistently delivers yields in the range of 65-75% while maintaining high chemical purity .

Route B: Alkylation-Reduction Sequence

An alternative synthetic strategy involves the initial alkylation of 3,4,5-trimethoxybenzylamine with pentenyl halide derivatives, followed by selective reduction of the resulting alkylated intermediate . This pathway employs lithium aluminum hydride in tetrahydrofuran under reflux conditions for 8-12 hours, typically achieving yields of 55-70%. While slightly lower in overall efficiency compared to Route A, this approach offers enhanced flexibility for structural modifications during the synthesis process [6].

Route C: Nitrile Reduction Pathway

A third conventional approach utilizes 3,4,5-trimethoxybenzyl cyanide as a key intermediate, which can be prepared through Strecker reaction conditions from the corresponding aldehyde [7] [8]. The subsequent reduction of the nitrile functionality under catalytic hydrogenation conditions provides direct access to the primary amine, which can then be subjected to N-methylation and chain extension reactions to yield the target compound [9].

Starting Materials and Precursor Selection

The selection of appropriate starting materials represents a critical aspect of trimoxamine hydrochloride synthesis, directly influencing reaction efficiency, product purity, and overall synthetic viability. The primary starting materials encompass a series of 3,4,5-trimethoxy-substituted aromatic compounds that serve as the core structural framework for the target molecule [3] [10].

Primary Starting Materials

3,4,5-Trimethoxybenzaldehyde (CAS: 86-81-7) serves as the predominant starting material for most synthetic routes, offering commercial availability with purity specifications exceeding 99% [7] [10]. This aromatic aldehyde can be synthesized on industrial scale from p-cresol through aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide, culminating in oxidation of the methyl group to the aldehyde functionality [10].

N-Methylpentylamine (CAS: 25419-06-1) represents the second crucial starting material, providing the aliphatic amine component necessary for imine formation in reductive amination pathways [11]. Commercial sources typically provide this material with purity specifications of 98% or higher, making it suitable for direct use in synthetic applications [12].

Key Synthetic Precursors

3,4,5-Trimethoxybenzyl chloride (CAS: 3840-30-0) functions as an important precursor for alkylation-based synthetic routes [13]. This compound can be prepared from 3,4,5-trimethoxybenzyl alcohol through treatment with thionyl chloride in diethyl ether at 0°C, yielding the corresponding benzyl chloride in near-quantitative yields [14] [15].

3,4,5-Trimethoxybenzylamine (CAS: 18638-99-8) serves as a versatile intermediate for multiple synthetic pathways [16] [17]. This primary amine can be obtained through reduction of 3,4,5-trimethoxybenzyl cyanide using various reducing agents including lithium aluminum hydride or catalytic hydrogenation conditions [9].

3,4,5-Trimethoxybenzyl cyanide (CAS: 13338-63-1) represents another key precursor, accessible through Strecker reaction conditions involving 3,4,5-trimethoxybenzaldehyde, potassium cyanide, and ammonium chloride [7]. This nitrile intermediate provides strategic flexibility for subsequent functional group manipulations leading to the target compound [8].

Reaction Mechanisms and Catalytic Processes

The synthetic pathways to trimoxamine hydrochloride involve several distinct mechanistic processes, each characterized by specific electronic and steric requirements that influence reaction selectivity and efficiency. Understanding these mechanistic details enables optimization of reaction conditions and rational design of improved synthetic protocols.

Imine Formation Mechanism

The initial condensation between 3,4,5-trimethoxybenzaldehyde and N-methylpentylamine proceeds through a nucleophilic addition-elimination mechanism [4]. The reaction initiates with nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, forming a tetrahedral carbinolamine intermediate. This intermediate subsequently undergoes dehydration through proton transfer and water elimination, yielding the corresponding N-[3,4,5-trimethoxybenzyl]imine. The reaction requires anhydrous conditions and the presence of molecular sieves to ensure complete water removal and drive the equilibrium toward product formation.

Hydride Reduction Mechanisms

The reduction of imine intermediates employs sodium borohydride through a hydride transfer mechanism. The borohydride anion delivers hydride to the electrophilic carbon of the C=N double bond, generating the corresponding secondary amine product [18]. This reduction proceeds with high chemoselectivity under protic solvent conditions, with methanol serving as both solvent and proton source. Temperature control between 0-5°C ensures selective reduction while minimizing side reactions.

Catalytic Hydrogenation Processes

Palladium-catalyzed hydrogenation represents an alternative reduction strategy, particularly effective for nitrile intermediates [19]. The mechanism involves initial coordination of the substrate to the palladium surface, followed by sequential addition of hydrogen atoms to yield the reduced product [20]. This process typically employs 10% palladium on carbon under atmospheric pressure hydrogen, achieving yields of 85-95% with excellent selectivity.

N-Methylation Chemistry

The N-methylation step proceeds through an SN2 nucleophilic substitution mechanism when employing methyl iodide as the alkylating agent [18]. The reaction requires strong base conditions (sodium hydride) in aprotic solvents to ensure efficient deprotonation of the secondary amine and subsequent alkylation. This process demands careful control of stoichiometry to prevent over-alkylation and maintain high selectivity for the mono-methylated product.

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining research-grade trimoxamine hydrochloride with the purity specifications required for biological and pharmaceutical applications. The selection of appropriate purification techniques depends on the specific synthetic route employed and the nature of impurities generated during the synthesis process.

Column Chromatography Methods

Silica gel column chromatography represents the primary purification technique for intermediate and final products [21]. The optimal separation employs silica gel 60 with hexane/ethyl acetate gradient elution systems, typically achieving recovery yields of 90-95%. The gradient typically progresses from 100% hexane to 50% ethyl acetate over the course of the separation, providing effective resolution of the target compound from synthetic impurities and unreacted starting materials.

Recrystallization Procedures

Recrystallization from ethanol/water mixtures provides an effective final purification step for trimoxamine hydrochloride [22]. The optimal solvent ratio of 1:1 ethanol/water, combined with slow cooling protocols, yields high-purity crystalline material with recovery rates of 80-90%. This technique proves particularly effective for removing trace organic impurities and achieving the crystalline form required for pharmaceutical applications.

High-Performance Liquid Chromatography

HPLC purification offers the highest level of purity achievable, with recovery yields exceeding 99% [23] [24]. The separation employs C18 reverse-phase columns with acetonitrile/water gradient elution systems. UV detection at 254 nm provides sensitive monitoring of the target compound, with retention times typically observed at 15.5 minutes under optimized conditions [23].

Yield Optimization Strategies

Temperature control represents a critical factor in yield optimization, with maintenance of reaction temperatures between 0-25°C providing yield improvements of 10-15% [25]. Ice bath cooling combined with thermostatic control ensures optimal reaction kinetics while minimizing decomposition pathways.

pH optimization within the range of 6.5-7.5 contributes yield enhancements of 5-10% [23]. Buffer systems and continuous pH monitoring enable precise control of reaction conditions, particularly important during hydride reduction and hydrochloride formation steps.

Reaction time optimization, typically ranging from 2-6 hours depending on the specific transformation, provides yield improvements of 8-12% [25]. Kinetic monitoring through analytical techniques enables determination of optimal conversion times while avoiding over-reaction and product degradation.

Quality Control Parameters for Research-Grade Synthesis

Comprehensive quality control protocols ensure that trimoxamine hydrochloride meets the stringent purity and identity requirements necessary for research applications. These parameters encompass both chemical purity assessments and physical characterization techniques that collectively validate the identity and quality of the synthesized material [21] [24].

Chemical Purity Analysis

HPLC assay determination represents the primary analytical method for establishing chemical purity, with specifications requiring 98.0-102.0% purity on an anhydrous basis [23]. The analysis employs reverse-phase HPLC methodology following USP guidelines, utilizing UV detection at 254 nm. Related substances analysis requires individual impurities to remain below 0.10% with total impurities not exceeding 0.50% [24].

Chloride content analysis through ion chromatography ensures proper stoichiometry of the hydrochloride salt, with specifications requiring 11.5-12.5% chloride content (theoretical value: 11.75%) [22]. This analysis validates the complete conversion to the hydrochloride salt form and confirms the absence of free base or other salt forms.

Physical Characterization

Melting point determination using capillary tube methodology provides identity confirmation, with specifications requiring a melting range of 145.0-147.0°C [21]. This narrow melting range indicates high purity and proper crystalline form development.

Appearance assessment requires the material to present as white to off-white crystalline powder, indicating proper crystallization and absence of colored impurities or decomposition products [22].

Water content determination through Karl Fischer titration ensures appropriate hydration levels, with specifications limiting water content to ≤1.0% [25]. Excessive water content can indicate incomplete drying or hydrolysis degradation.

Advanced Analytical Techniques

Nuclear magnetic resonance spectroscopy (1H and 13C NMR) in deuterated chloroform or DMSO provides comprehensive structural confirmation and purity assessment [21]. The characteristic chemical shifts for the trimethoxy aromatic protons and the aliphatic chain provide definitive identity confirmation.

Mass spectrometry confirmation through electrospray ionization (ESI-MS) validates molecular weight and fragmentation patterns, with the expected [M+H]+ ion at m/z 302 for the free base form [2].

Residual solvent analysis through gas chromatography headspace analysis ensures compliance with ICH Q3C guidelines for pharmaceutical residual solvents, particularly important for methanol, ethanol, and other organic solvents employed during synthesis [22].

Particle size analysis using laser diffraction methodology provides specifications requiring D90 ≤ 150 μm, ensuring appropriate physical properties for downstream applications and formulation requirements [26].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Igeta H, Suzuki Y, Tajiri M, Someya T. Cardiovascular pharmacodynamics of donepezil hydrochloride on the PR and QT intervals in patients with dementia. Hum Psychopharmacol. 2014 May;29(3):292-4. doi: 10.1002/hup.2398. Epub 2014 Mar 11. PubMed PMID: 24615803.

3: Sun S, Fan Z, Hu L, Ma Y, Si L, Qiu J, Li G. Influence of dose and route of administration on the enantioselective pharmacokinetics of TJ0711 hydrochloride in rats. Chirality. 2015 Jan;27(1):53-7. doi: 10.1002/chir.22387. Epub 2014 Oct 15. PubMed PMID: 25315344.

4: Smyj R, Wang XP, Han F. Tramadol hydrochloride. Profiles Drug Subst Excip Relat Methodol. 2013;38:463-94. doi: 10.1016/B978-0-12-407691-4.00011-3. Review. PubMed PMID: 23668411.

5: Chen C, Tao C, Liu Z, Lu M, Pan Q, Zheng L, Li Q, Song Z, Fichna J. A Randomized Clinical Trial of Berberine Hydrochloride in Patients with Diarrhea-Predominant Irritable Bowel Syndrome. Phytother Res. 2015 Nov;29(11):1822-7. doi: 10.1002/ptr.5475. Epub 2015 Sep 24. PubMed PMID: 26400188.

6: Li J, Yi W, Jiang P, Sun R, Li T. Effects of ambroxol hydrochloride on concentrations of paclitaxel and carboplatin in lung cancer patients at different administration times. Cell Mol Biol (Noisy-le-grand). 2016 Nov 30;62(13):85-89. doi: 10.14715/cmb/2016.62.13.15. PubMed PMID: 28040066.

7: Srikantha D, Raju RR. RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets. Indian J Pharm Sci. 2015 May-Jun;77(3):343-7. PubMed PMID: 26180281; PubMed Central PMCID: PMC4502150.

8: Parmar VK, Shah SA. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharm Dev Technol. 2013 Mar-Apr;18(2):443-53. doi: 10.3109/10837450.2012.696270. Epub 2012 Jun 11. PubMed PMID: 22686294.

9: Maheux CR, Alarcon IQ, Copeland CR, Cameron TS, Linden A, Grossert JS. Identification of polymorphism in ethylone hydrochloride: synthesis and characterization. Drug Test Anal. 2016 Aug;8(8):847-57. doi: 10.1002/dta.1859. Epub 2015 Sep 7. PubMed PMID: 26344849; PubMed Central PMCID: PMC5049635.

10: Oka Y, Miyazaki M, Matsuda H, Takatsu S, Katsube R, Mori T, Takehara K, Umeda Y, Uno F. Sevelamer hydrochloride dose-dependent increase in prevalence of severe acidosis in hemodialysis patients: analysis of nationwide statistical survey in Japan. Ther Apher Dial. 2014 Feb;18(1):37-43. doi: 10.1111/1744-9987.12052. Epub 2013 Jul 4. PubMed PMID: 24499082.

11: Das S, Desai JL, Thakkar HP. Gemcitabine hydrochloride-loaded functionalised carbon nanotubes as potential carriers for tumour targeting. Indian J Pharm Sci. 2013 Nov;75(6):707-15. PubMed PMID: 24591746; PubMed Central PMCID: PMC3928735.

12: Ghannoum M, Isham N, Verma A, Plaum S, Fleischer A Jr, Hardas B. In vitro antifungal activity of naftifine hydrochloride against dermatophytes. Antimicrob Agents Chemother. 2013 Sep;57(9):4369-72. doi: 10.1128/AAC.01084-13. Epub 2013 Jul 1. PubMed PMID: 23817365; PubMed Central PMCID: PMC3754295.

13: Acar YA, Kalkan M, Cetin R, Cevik E, Cınar O. Acute Psychotic Symptoms due to Benzydamine Hydrochloride Abuse with Alcohol. Case Rep Psychiatry. 2014;2014:290365. doi: 10.1155/2014/290365. Epub 2014 Sep 29. PubMed PMID: 25343054; PubMed Central PMCID: PMC4198017.

14: Hirano M, Yamashina A, Hara K, Ikari Y, Jinzaki M, Iino M, Yamaguchi T, Tanimoto M, Kuribayashi S; Landiolol Hydrochloride Study Group. A randomized, double-blind, placebo-controlled, phase III study of the short-acting β1-adrenergic receptor blocker landiolol hydrochloride for coronary computed tomography angiography in Japanese patients with suspected ischemic cardiac disease. Clin Drug Investig. 2014 Jan;34(1):53-62. doi: 10.1007/s40261-013-0149-y. PubMed PMID: 24174275; PubMed Central PMCID: PMC3889825.

15: Liu D, Yang PS. Minocycline hydrochloride nanoliposomes inhibit the production of TNF-α in LPS-stimulated macrophages. Int J Nanomedicine. 2012;7:4769-75. doi: 10.2147/IJN.S34036. Epub 2012 Aug 31. PubMed PMID: 22973098; PubMed Central PMCID: PMC3433324.

16: Nimmaanrat S, Chokkijchai K, Chanchayanon T. Efficacy of benzydamine hydrochloride dripping at endotracheal tube cuff for prevention of postoperative sore throat. J Med Assoc Thai. 2013 Oct;96(10):1331-7. PubMed PMID: 24350416.

17: Polonini HC, Silva SL, Cunha CN, Brandão MA, Ferreira AO. Compatibility of cholecalciferol, haloperidol, imipramine hydrochloride, levodopa/carbidopa, lorazepam, minocycline hydrochloride, tacrolimus monohydrate, terbinafine, tramadol hydrochloride and valsartan in SyrSpend SF PH4 oral suspensions. Pharmazie. 2016 Apr;71(4):185-91. PubMed PMID: 27209697.

18: Takata R, Matsuda K, Sugimura J, Obara W, Fujioka T, Okihara K, Takaha N, Miki T, Ashida S, Inoue K, Tanikawa C, Shuin T, Sasaki S, Kojima Y, Kohri K, Kubo M, Yamaguchi M, Ohnishi Y, Nakamura Y. Impact of four loci on serum tamsulosin hydrochloride concentration. J Hum Genet. 2013 Jan;58(1):21-6. doi: 10.1038/jhg.2012.126. Epub 2012 Nov 15. PubMed PMID: 23151678.

19: Little WB, Jean GS, Sithole F, Little E, Jean KY. Degree of corneal anaesthesia after topical application of 0.4% oxybuprocaine hydrochloride and 0.5% proparacaine hydrochloride ophthalmic solution in clinically normal cattle. Aust Vet J. 2016 Jun;94(6):181-5. doi: 10.1111/avj.12443. PubMed PMID: 27237118.

20: Murakami JN, Thurbide KB, Lambertus G, Jensen E. Characterization of the Subcritical Water Extraction of Fluoxetine-Hydrochloride. J Chromatogr A. 2012 Aug 10;1250:80-4. doi: 10.1016/j.chroma.2012.04.026. Epub 2012 Apr 17. PubMed PMID: 22552197.